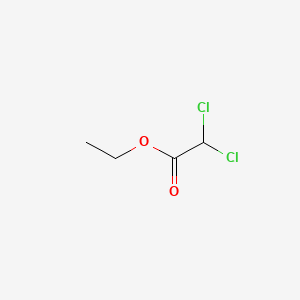
Dicloroacetato de etilo
Descripción general
Descripción
Ethyl dichloroacetate is an organic compound with the molecular formula C₄H₆Cl₂O₂. It is an ester derived from dichloroacetic acid and ethanol. This compound is known for its applications in organic synthesis and has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Ethyl dichloroacetate has been explored for its applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of α-halo-carboxylic acid esters.
Biology: Studies have investigated its potential as a metabolic modulator.
Industry: It is used in the production of various chemicals and as a solvent in organic synthesis.
Mecanismo De Acción
Target of Action
Ethyl dichloroacetate primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in cellular metabolism, particularly in the regulation of the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
Ethyl dichloroacetate interacts with its target, pyruvate dehydrogenase kinase, by inhibiting its activity . This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing the citric acid cycle . The result is a shift in cellular metabolism from glycolysis (a less efficient pathway that can function in low-oxygen conditions) to oxidative phosphorylation (a more efficient pathway that requires oxygen) .
Biochemical Pathways
The primary biochemical pathway affected by ethyl dichloroacetate is the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . By promoting the conversion of pyruvate to acetyl-CoA, ethyl dichloroacetate enhances the citric acid cycle, leading to increased production of ATP, the main energy currency of the cell . This shift in metabolism also affects the Warburg effect, a metabolic pathway often upregulated in cancer cells .
Result of Action
The molecular effect of ethyl dichloroacetate’s action is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . On a cellular level, this can lead to changes in energy production, with cells producing more ATP via the citric acid cycle . In the context of cancer cells, this metabolic shift can lead to decreased proliferation and increased cell death .
Action Environment
The action of ethyl dichloroacetate can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially limiting the effectiveness of immune-based therapies . By reducing tumor-derived lactic acid, ethyl dichloroacetate can enhance the anti-tumor responses of T cells . Additionally, the efficacy of ethyl dichloroacetate can be influenced by factors such as oxygen availability and the presence of other metabolites in the cellular environment .
Análisis Bioquímico
Biochemical Properties
Ethyl dichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of α-halo-carboxylic acid esters . It interacts with various enzymes and proteins, including those involved in the hydrolysis of esters. The base-catalyzed hydrolysis of ethyl dichloroacetate results in the formation of dichloroacetic acid and ethanol . This reaction is facilitated by esterases, which are enzymes that catalyze the cleavage of ester bonds. The interaction between ethyl dichloroacetate and these enzymes is crucial for its biochemical activity.
Cellular Effects
Ethyl dichloroacetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, ethyl dichloroacetate has been found to modulate mitochondrial function by altering the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting PDK, ethyl dichloroacetate promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing lactate production. This shift in cellular metabolism can impact cell proliferation, apoptosis, and overall cellular function.
Molecular Mechanism
The molecular mechanism of ethyl dichloroacetate involves its interaction with pyruvate dehydrogenase kinase. By inhibiting this enzyme, ethyl dichloroacetate prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This leads to increased conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, ethyl dichloroacetate has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl dichloroacetate have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under prolonged exposure to light and air . Studies have shown that ethyl dichloroacetate can have long-term effects on cellular function, particularly in terms of mitochondrial activity and metabolic regulation . These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of ethyl dichloroacetate in animal models have been studied extensively. Different dosages of the compound can lead to varying outcomes, including threshold effects and toxic or adverse effects at high doses . For example, in a study on hemorrhagic shock in rats, ethyl dichloroacetate was found to improve survival rates and restore mitochondrial function at specific dosages . Higher doses of the compound can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl dichloroacetate is involved in several metabolic pathways, primarily through its interaction with pyruvate dehydrogenase kinase and the pyruvate dehydrogenase complex . By inhibiting PDK, ethyl dichloroacetate enhances the conversion of pyruvate to acetyl-CoA, which is then utilized in the citric acid cycle for energy production. This shift in metabolic flux can lead to changes in metabolite levels and overall cellular metabolism . Additionally, ethyl dichloroacetate has been shown to influence the Warburg effect in cancer cells, promoting oxidative phosphorylation over glycolysis .
Transport and Distribution
The transport and distribution of ethyl dichloroacetate within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to be distributed throughout the cytoplasm and can accumulate in mitochondria, where it exerts its effects on cellular metabolism . The localization and accumulation of ethyl dichloroacetate are influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
Ethyl dichloroacetate is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its activity, as it needs to interact with mitochondrial enzymes and proteins to exert its effects on cellular metabolism. The compound’s ability to target specific cellular compartments is influenced by its chemical structure and interactions with cellular transport mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, ethyl dichloroacetate is produced by the reaction of dichloroacetyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, ethyl dichloroacetate can be hydrolyzed to produce dichloroacetic acid and ethanol.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide is commonly used as the base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and ethanol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Comparación Con Compuestos Similares
Dichloroacetic acid: The parent compound from which ethyl dichloroacetate is derived.
Ethyl chloroacetate: Another ester used in organic synthesis, but with only one chlorine atom, making it less reactive compared to ethyl dichloroacetate.
Propiedades
IUPAC Name |
ethyl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBVQLPTCMVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060205 | |
| Record name | Ethyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-15-9 | |
| Record name | Ethyl dichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL DICHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL DICHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl dichloroacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZT46P7R49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)




![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)




